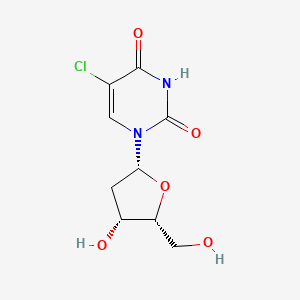

Uridine,5-chloro-2'-deoxy-

Description

Historical Context of Halogenated Pyrimidine (B1678525) Nucleoside Analogs in Biological Studies

The exploration of pyrimidine nucleoside analogs in biological sciences has its roots in the mid-20th century, with significant research efforts beginning in the 1940s and expanding in the following decades. nih.gov Scientists began to synthesize and investigate these modified nucleosides for their potential therapeutic applications. A pivotal moment in this field was the discovery that structural alterations to the nucleoside framework could bestow significant biological activity.

The introduction of halogen atoms into the pyrimidine ring, particularly at the 5-position, proved to be a significant advancement. This modification was found to dramatically alter the biological properties of the nucleosides. The development of fluorinated pyrimidines, for instance, was spurred by the observation that tumor cells showed a preference for utilizing uracil (B121893) in the synthesis of nucleic acids. frontiersin.org This led to the creation of compounds like 5-fluorouracil (B62378) and floxuridine (B1672851) (5-fluoro-2'-deoxyuridine), which became important in cancer research. frontiersin.org

These early investigations established that halogenated pyrimidine derivatives could act as effective tools in biological research and held therapeutic promise. frontiersin.org Over the years, a wide array of nucleoside analogs, including those with chloro, bromo, and iodo substitutions, were synthesized and studied. fiu.edumdpi.com These compounds have been instrumental in a variety of research areas, including the study of viral diseases and cancer, by acting as inhibitors or substrates for enzymes involved in nucleic acid synthesis. frontiersin.orgfiu.edumdpi.com The success of these early analogs paved the way for the development of more sophisticated research tools, such as Uridine (B1682114), 5-chloro-2'-deoxy-.

Significance of Uridine, 5-chloro-2'-deoxy- (CldU) as a Research Tool

Uridine, 5-chloro-2'-deoxy- (CldU) is a halogenated pyrimidine nucleoside analog that has become an indispensable tool in academic research, particularly in the study of DNA replication and cell proliferation. sigmaaldrich.combiocompare.com As a thymidine (B127349) analog, CldU can be incorporated into newly synthesized DNA during the S-phase of the cell cycle. abcam.comcaymanchem.com This characteristic allows for the labeling and subsequent detection of DNA that is actively replicating. sigmaaldrich.commpbio.com

The primary significance of CldU lies in its application in dual-labeling experiments, often in conjunction with another thymidine analog, 5-iodo-2'-deoxyuridine (IdU). micropublication.orgresearchgate.netthermofisher.com This technique allows researchers to label DNA with two different analogs at distinct time points. caymanchem.com By using specific antibodies that can differentiate between CldU and IdU, scientists can visualize and measure various aspects of DNA replication at the single-molecule level. micropublication.orgnih.gov

This dual-labeling strategy, often combined with DNA combing or fiber analysis, enables the detailed study of:

Replication fork dynamics : Researchers can measure the speed and progression of replication forks. researchgate.netresearchgate.net

Origin firing : The technique helps in identifying and analyzing the activation of replication origins. researchgate.netresearchgate.net

DNA damage and repair : CldU is used to study the cellular response to DNA damage and the processes of DNA repair. micropublication.orgembopress.org

Cell cycle kinetics : It aids in analyzing the length of the cell cycle and the dynamics of cell proliferation. sigmaaldrich.commoleculardepot.com

The ability to temporally label replicating DNA with CldU and another analog provides a powerful method to investigate the intricate processes of genome maintenance and duplication. researchgate.netnih.gov

Data Tables

Table 1: Chemical Properties of Uridine, 5-chloro-2'-deoxy-

| Property | Value | Source |

|---|---|---|

| Formal Name | 5-chloro-2'-deoxy-uridine | caymanchem.com |

| Synonyms | Chlorodeoxyuridine, CldU | caymanchem.com |

| CAS Number | 50-90-8 | sigmaaldrich.comcaymanchem.com |

| Molecular Formula | C₉H₁₁ClN₂O₅ | sigmaaldrich.comcaymanchem.com |

| Molecular Weight | 262.65 g/mol | sigmaaldrich.comabcam.com |

| Appearance | Crystalline solid | caymanchem.com |

Table 2: Research Applications of Uridine, 5-chloro-2'-deoxy- (CldU)

| Application | Description | Key Findings/Techniques |

|---|---|---|

| DNA Replication Analysis | Used to label newly synthesized DNA to study the dynamics of replication. | Measures replication fork speed, inter-origin distances, and fork arrest/restart. researchgate.net Often used in DNA combing assays with IdU for dual-labeling. researchgate.netresearchgate.net |

| Cell Proliferation Studies | Enables the identification and quantification of proliferating cells. | Used in dual-pulse labeling with other analogs like BrdU or IdU to define cell cycle kinetics. biocompare.comthermofisher.comthermofisher.com |

| DNA Damage and Repair Research | Helps in investigating the cellular response to DNA damage and the mechanisms of DNA repair. | CldU incorporation can lead to the formation of DNA lesions, which can be studied to understand repair pathways like base excision repair. embopress.orgembopress.org |

| Cell Cycle Dynamics | Used to analyze the length and different phases of the cell cycle. | Employed in immunohistochemical analysis and double S-phase labeling in animal models. sigmaaldrich.commoleculardepot.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCXGFKPQSFZIB-FSDSQADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Uridine, 5 Chloro 2 Deoxy in Research Contexts

Chemical Synthesis Approaches for 5-Halogenated Uridine (B1682114) Derivatives

The direct halogenation of the electron-rich C-5 position of the uracil (B121893) ring is the most common strategy for synthesizing 5-halogenated uridine derivatives. A variety of reagents and conditions have been developed to achieve this transformation with high efficiency and selectivity.

One of the most effective and widely cited methods involves the use of N-halosuccinimides as the halogen source. A mild and efficient protocol for the synthesis of 5-chloro, 5-bromo, and 5-iodo uracil nucleosides has been developed utilizing N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine monochloride in conjunction with sodium azide (B81097) (NaN₃). cdnsciencepub.comresearchgate.netcdnsciencepub.com The reaction proceeds through a 5-halo-6-azido-5,6-dihydro intermediate, which subsequently eliminates hydrazoic acid (HN₃) to yield the final 5-halogenated product. cdnsciencepub.comresearchgate.net For the synthesis of Uridine, 5-chloro-2'-deoxy-, the reaction of 2'-deoxyuridine (B118206) with NCS and NaN₃ in a solvent like 1,2-dimethoxyethane (B42094) (DME) at 45°C provides the desired product in high yield. cdnsciencepub.com This method is applicable to various uridine scaffolds, including those with different sugar moieties. researchgate.netcdnsciencepub.com

Another approach utilizes iodobenzene (B50100) dichloride as the chlorinating agent in a suitable solvent. This method has been shown to be highly effective for the synthesis of protected 5-chloro-2'-deoxyuridine (B16210) derivatives, offering excellent yields in a very short reaction time of just 15 minutes. mostwiedzy.pl

More recent innovations have focused on developing more environmentally benign synthetic routes. One such advancement is the use of ionic liquids as a reaction medium. The C-5 chlorination of 2'-deoxyuridine and uridine has been successfully achieved using NCS in an ionic liquid such as 1-butyl-3-methylimidazolium trifluoroacetate (B77799) ([BMIm][TFA]) at room temperature, yielding the chlorinated products in over 90% yield without the need for a catalyst. researchgate.net A key advantage of this method is the ability to recover and reuse the ionic liquid, aligning with the principles of green chemistry. researchgate.net

Table 1: Chemical Synthesis of 5-Halogenated Uridine Derivatives

| Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2'-Deoxyuridine | N-Chlorosuccinimide (NCS), Sodium Azide (NaN₃) | DME | 45°C | Uridine, 5-chloro-2'-deoxy- | 84% | cdnsciencepub.com |

| Uridine | N-Chlorosuccinimide (NCS), Sodium Azide (NaN₃) | DME | 45°C | 5-Chlorouridine | 45% | cdnsciencepub.com |

| 2'-Deoxyuridine | N-Bromosuccinimide (NBS), Sodium Azide (NaN₃) | DME | 25°C, 24h | 5-Bromo-2'-deoxyuridine (B1667946) | High | cdnsciencepub.com |

| 3',5'-di-O-p-toluoyl-2'-deoxyuridine | Iodobenzene dichloride | Acetic Acid | RT, 15 min | 3',5'-di-O-p-toluoyl-5-chloro-2'-deoxyuridine | 94% | mostwiedzy.pl |

| 2'-Deoxyuridine | N-Chlorosuccinimide (NCS) | [BMIm][TFA] (Ionic Liquid) | 25°C | Uridine, 5-chloro-2'-deoxy- | 92% | researchgate.net |

| Uridine | N-Chlorosuccinimide (NCS) | [BMIm][TFA] (Ionic Liquid) | 25°C | 5-Chlorouridine | 90% | researchgate.net |

Photochemical Synthetic Pathways for Uridine, 5-chloro-2'-deoxy-

Photochemistry offers an alternative route for the synthesis of halogenated nucleosides. These methods often involve the generation of radical intermediates through photoirradiation.

A specific photochemical pathway for synthesizing Uridine, 5-chloro-2'-deoxy- (5CldU) involves a halogen exchange reaction starting from 5-iodo-2'-deoxyuridine (5IdU). mostwiedzy.pl When a solution of 5IdU in 4 M sodium chloride is irradiated with UV light (e.g., from a 302 nm transilluminator), a reaction presumed to follow an Sᵣₙ1 (substitution radical-nucleophilic unimolecular) mechanism occurs. This process involves the photo-induced formation of an excited state of 5IdU, which then reacts with a chloride anion to form a radical anion intermediate. This intermediate can then terminate to form either the desired 5CldU or the byproduct 2'-deoxyuridine through a halogen-elimination pathway. mostwiedzy.pl While this method directly demonstrates a photochemical route to 5CldU, it is not perfectly selective, yielding a mixture of products. mostwiedzy.pl

Older methods have also reported the use of UV irradiation for C-5 chlorination. For instance, the reaction of uracil nucleosides with chlorine water (Cl₂-H₂O) under UV light is a known, albeit less common, method for introducing a chlorine atom at the C-5 position. cdnsciencepub.com

Table 2: Photochemical Synthesis of Uridine, 5-chloro-2'-deoxy- (5CldU)

| Starting Material | Reagents/Conditions | Proposed Mechanism | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Iodo-2'-deoxyuridine (5IdU) | 4 M NaCl, UV light (302 nm), 10 min | Sᵣₙ1 (Radical-Nucleophilic Substitution) | 5CldU | 19% | mostwiedzy.pl |

| 2'-Deoxyuridine | 30% | mostwiedzy.pl |

Methodological Advancements in Nucleoside Analog Synthesis for Research Applications

The field of nucleoside analog synthesis is continually evolving, driven by the need for greater efficiency, selectivity, and structural diversity for research applications. numberanalytics.com Recent decades have seen significant progress beyond traditional chemical methods.

A major paradigm shift is the increasing use of biocatalysis and chemoenzymatic strategies. tandfonline.com Enzymes offer unparalleled chemo-, regio-, and stereoselectivity, which can simplify complex synthetic sequences. For instance, nucleoside phosphorylases are employed for transglycosylation reactions, which involve the installation of a nucleobase onto a sugar scaffold. tandfonline.com Furthermore, complex enzyme cascades, inspired by natural biosynthetic pathways, have been developed to produce nucleoside triphosphates from simple starting materials like glucose. mdpi.com While enzymatic synthesis is still maturing and has yet to fully replace chemical synthesis, particularly in terms of scalability and substrate scope, it holds immense promise. tandfonline.com

Technological improvements such as flow chemistry and microwave-assisted synthesis are also being integrated into nucleoside synthesis. numberanalytics.com These techniques can dramatically reduce reaction times, improve yields, and allow for more precise control over reaction parameters, accelerating the discovery and production of novel analogs.

Finally, significant advancements have been made in the de novo synthesis of the sugar component of nucleosides. illinois.edu For a long time, differentiating between the hydroxyl groups at the 2', 3', and 5' positions of the sugar was a major challenge. Modern strategies, such as those involving a Mukaiyama aldol (B89426) reaction on starting materials with pre-installed functional groups, allow for the generalized and stereoselective synthesis of 2'-modified sugar backbones. illinois.edu This enables the creation of a vast library of nucleoside analogs with diverse sugar modifications, expanding the chemical space available for biological and therapeutic research. nih.govillinois.edu

Molecular and Cellular Mechanisms of Uridine, 5 Chloro 2 Deoxy Activity

Cellular Uptake and Intracellular Phosphorylation Pathways of CldU

5-chloro-2'-deoxyuridine (B16210) (CldU), a halogenated analog of thymidine (B127349), is readily taken up by cells and undergoes intracellular phosphorylation to become incorporated into newly synthesized DNA. thomassci.comfishersci.ca This process allows for its use as a labeling substrate to identify sites of DNA replication. fishersci.cascientificlabs.ie Once inside the cell, CldU is metabolized, a critical step of which is phosphorylation. thomassci.com This phosphorylation is thought to be carried out by cellular kinases, similar to the pathway for thymidine. The resulting phosphorylated forms, particularly CldU triphosphate, can then be utilized by DNA polymerases. nih.gov Studies have shown that CldU can be effectively incorporated into the DNA of replicating human cells without causing significant immediate toxicity at certain concentrations. nih.govacs.org For instance, in human K-562 cells cultured with 10 µM CldU, a substantial amount of the analog is incorporated into the DNA. nih.gov

The cellular uptake and subsequent phosphorylation of CldU are prerequisites for its biological activity. The efficiency of these processes can influence the extent of CldU incorporation into DNA and its downstream effects. The metabolism of CldU, including its phosphorylation, is a key area of study to understand its mechanism of action. biosynth.com

Integration into Deoxyribonucleic Acid (DNA) Structures

Substrate Recognition by DNA Polymerases

Once phosphorylated to its triphosphate form, 5-chloro-2'-deoxyuridine triphosphate (CldUTP) acts as a substrate for DNA polymerases, which recognize it as an analog of thymidine triphosphate (dTTP). nih.govbiosynth.com This recognition allows for the incorporation of CldU into the nascent DNA strand during replication. nih.govacs.org Research has demonstrated that various DNA polymerases, including human polymerase β, avian myeloblastosis virus reverse transcriptase (AMV-RT), and the Klenow fragment of E. coli polymerase I, can utilize CldUTP. nih.gov The incorporation of CldU into DNA is a key feature that enables its use in techniques like DNA fiber analysis to study replication dynamics. rupress.orgresearchgate.net

The structural similarity of CldU to thymidine is a crucial factor in its recognition by DNA polymerases. However, the presence of the chlorine atom at the 5-position of the uracil (B121893) base can influence the interaction with the polymerase and the stability of the resulting base pair. nih.gov While CldU primarily pairs with adenine (B156593), instances of mispairing with guanine (B1146940) have been observed, a phenomenon attributed to the electron-withdrawing nature of the chlorine atom. nih.gov This miscoding potential highlights that while DNA polymerases recognize CldU as a thymidine analog, the fidelity of replication can be compromised. nih.gov

| DNA Polymerase | Organism/Source | Observed Activity | Reference |

|---|---|---|---|

| Polymerase β | Human | Incorporates CldU opposite adenine and guanine. | nih.gov |

| Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT) | Avian myeloblastosis virus | Incorporates CldU during reverse transcription. | nih.gov |

| Klenow Fragment (exo-) | Escherichia coli | Incorporates CldU. | nih.gov |

| DNA Polymerase α | Cellular | CEDU 5'-triphosphate acts as a competitive inhibitor and an alternative substrate in the absence of dTTP. | nih.gov |

Impact on DNA Strand Dynamics and Replication Fork Progression

The incorporation of CldU into DNA can significantly affect DNA strand dynamics and the progression of the replication fork. embopress.orgembopress.org CldU is often used in DNA fiber assays to visualize and measure various aspects of DNA replication, such as replication fork speed, origin firing, and fork stalling. nih.govplos.orgnih.gov These studies rely on the principle that the presence of CldU in the DNA does not, under typical experimental conditions, immediately halt replication, allowing for the labeling of nascent DNA strands. nih.govmedchemexpress.com

However, the presence of CldU in the template strand can lead to replication stress. mdpi.comcam.ac.uk The uracil DNA glycosylase (UNG) can recognize and excise the incorporated chlorouracil, leading to the formation of single-strand breaks (SSBs) in the DNA. embopress.orgembopress.org If these SSBs are not repaired efficiently, particularly in cells with deficient single-strand break repair pathways, they can lead to the collapse of the replication fork and the formation of double-strand breaks (DSBs). embopress.orgembopress.org This indicates that while CldU is a useful tool for studying replication, its incorporation is not entirely benign and can trigger cellular DNA repair responses. embopress.org The slowing of replication forks and increased fork stalling are potential consequences of replicating DNA that contains CldU. plos.orgpnas.org

Enzymatic Interactions and Downstream Cellular Metabolism

Inhibition of Thymidylate Synthase Activity by Uridine (B1682114), 5-chloro-2'-deoxy- Monophosphate

Uridine, 5-chloro-2'-deoxy- monophosphate (CldUMP), the monophosphorylated form of CldU, has been shown to inhibit thymidylate synthase (TS). nih.gov TS is a crucial enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.govresearchgate.netwikipedia.org The inhibition of TS by CldUMP is a significant aspect of the cytotoxic effects of CldU. nih.gov

Studies have demonstrated that CldU treatment can inhibit thymidylate synthase in vivo as effectively as 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), a well-known TS inhibitor. nih.gov The proposed mechanism involves CldUMP acting as a competitive inhibitor of dUMP at the enzyme's active site. researchgate.netacs.org This inhibition leads to a depletion of the dTMP pool, which in turn disrupts the balanced supply of deoxynucleotide triphosphates (dNTPs) required for DNA replication. researchgate.net

| Compound | Enzyme Target | Mechanism of Action | Downstream Effect | Reference |

|---|---|---|---|---|

| Uridine, 5-chloro-2'-deoxy- Monophosphate (CldUMP) | Thymidylate Synthase (TS) | Inhibition of TS activity. | Depletion of dTMP pools, leading to an imbalance in dNTPs. | nih.gov |

Modulation of Deoxynucleotide Triphosphate Pools

The incorporation of CldU and the inhibition of thymidylate synthase by its monophosphate form can lead to a significant modulation of the intracellular deoxynucleotide triphosphate (dNTP) pools. scientificlabs.iesigmaaldrich.com A balanced supply of dNTPs is essential for the fidelity and efficiency of DNA replication. nih.govnih.gov Disruption of this balance can induce replication stress, leading to genomic instability. nih.govbiorxiv.orgpnas.org

Mechanisms of Genomic Perturbation Induced by Uridine, 5-chloro-2'-deoxy-

Induction of DNA Damage and Aberrations

The incorporation of Uridine, 5-chloro-2'-deoxy- (CldU) into the genome is a significant source of DNA damage and chromosomal aberrations. sigmaaldrich.com As a thymidine analog, CldU can be phosphorylated and utilized by DNA polymerases during replication, leading to its stable integration into the DNA backbone. caymanchem.comabcam.com This fraudulent base can perturb normal DNA-protein interactions and alter DNA structure. scispace.com

The primary mechanism of DNA damage induction by CldU is not direct chemical reactivity of the incorporated 5-chlorouracil (B11105) (ClUra) base, but rather the downstream consequences of thymidylate synthase inhibition. nih.gov This inhibition leads to the misincorporation of uracil into DNA, which is then targeted by uracil-DNA glycosylase (UDG). nih.gov The resulting abasic sites and single-strand breaks (SSBs) generated during the base excision repair (BER) process are major forms of DNA damage. nih.govcam.ac.uk When these SSBs are located in the template DNA strand ahead of a replication fork, they can cause the fork to collapse, leading to more severe DNA damage, including double-strand breaks and chromosomal fragmentation. nih.govcam.ac.uk

Studies have shown that cells treated with CldU exhibit significant chromosomal breakage. nih.govcam.ac.uk This is particularly pronounced in cells with deficiencies in SSB repair, highlighting the central role of BER-induced intermediates in the genotoxicity of CldU. nih.govcam.ac.uk Furthermore, the presence of halogenated pyrimidines like ClUra in DNA can lead to mutations. plos.org For instance, the related compound 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) has been shown to induce a high frequency of A:T to G:C transition mutations, suggesting that the incorporated analog can lead to mispairing with guanosine (B1672433) during subsequent rounds of DNA replication. nih.gov

Promotion of Sister-Chromatid Exchange

Uridine, 5-chloro-2'-deoxy- (CldU) is a potent inducer of sister-chromatid exchange (SCE), a cytogenetic phenomenon that reflects the symmetrical exchange of genetic material between two identical sister chromatids. sigmaaldrich.comnih.gov The frequency of SCEs is often used as an indicator of genotoxic stress and genomic instability.

The induction of SCEs by CldU is directly linked to its incorporation into DNA. nih.govdntb.gov.ua Studies in Chinese hamster ovary (CHO) cells have demonstrated that CldU is a more potent inducer of SCEs than another commonly used thymidine analog, 5-bromodeoxyuridine (BrdU). nih.gov The frequency of SCEs is proportional to the extent of CldU substitution for thymidine in the DNA. dntb.gov.ua

The mechanism underlying CldU-induced SCEs involves the processing of the incorporated analog during DNA replication. The presence of CldU in the template DNA strand creates a substrate for cellular repair pathways. As described previously, the inhibition of thymidylate synthase by CldU leads to uracil incorporation and subsequent base excision repair (BER) activity. nih.gov The resulting single-strand breaks (SSBs) and other repair intermediates, when encountered by the replication machinery, can lead to replication fork stalling or collapse. nih.govcam.ac.uk These stalled or collapsed forks are thought to be resolved through homologous recombination-based mechanisms, which can manifest as SCEs.

Research has shown that the presence of CldU in SSB repair-defective human cells leads to a significant increase in SCEs, further supporting the model that unrepaired BER intermediates are key triggers for this phenomenon. nih.govcam.ac.uk Additionally, experiments have shown that the timing of CldU exposure influences SCE induction. The presence of thymidine during the first cell cycle of CldU exposure can decrease the frequency of SCEs, likely by competing with CldU for incorporation into DNA. nih.gov This indicates that the events leading to SCE formation are initiated when DNA containing the incorporated CldU is used as a template for replication in the subsequent cell cycle. nih.gov

| Experimental Condition | Effect on SCE Frequency | Reference |

| CHO cells cultured with CldU | Potent induction of SCEs | nih.gov |

| Addition of thymidine during the first cell cycle with CldU | Decrease in SCE frequency | nih.gov |

| SSB repair-defective human cells treated with CldU | Significant increase in SCEs | nih.govcam.ac.uk |

Alterations in Cell Cycle Progression and Regulation

The incorporation of Uridine, 5-chloro-2'-deoxy- (CldU) into cellular DNA can significantly impact cell cycle progression and its regulation. plos.orgnih.gov As a thymidine analog, CldU's effects are primarily mediated through its influence on DNA synthesis and the integrity of the genome, which are closely monitored by cell cycle checkpoints. sigmaaldrich.complos.org

Studies in various cell types have shown that CldU can cause delays or arrest in the cell cycle. plos.org The presence of CldU and other thymidine analogs can lead to an imbalance in the deoxynucleotide triphosphate (dNTP) pools, which is known to be mutagenic and can trigger cell cycle arrest. sigmaaldrich.complos.org Specifically, the inhibition of thymidylate synthase by CldU contributes to this imbalance. nih.govmedchemexpress.com

The DNA damage induced by CldU, such as single-strand and double-strand breaks arising from the processing of incorporated uracil, activates DNA damage checkpoints. plos.org These checkpoints, primarily the G1/S and G2/M checkpoints, halt cell cycle progression to allow time for DNA repair. bio-rad-antibodies.com Failure to repair the damage can lead to apoptosis or senescence.

Research in fission yeast has demonstrated that CldU affects cell cycle progression, although these effects can be mitigated by using short labeling pulses and low concentrations. plos.orgnih.gov In mammalian cells, it has been observed that while a 10 μM concentration of CldU did not alter cell division kinetics in one study, higher concentrations or prolonged exposure can be toxic and disrupt the cell cycle. medchemexpress.com For instance, in mouse embryonic fibroblasts, treatment with the related compound 5-chloro-2'-deoxycytidine (which can be converted to a uracil derivative) led to a dose-dependent decrease in cell growth and survival, indicating a significant impact on cell proliferation. acs.org

The use of CldU in combination with other thymidine analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has become a valuable tool for studying the kinetics of the cell cycle, allowing researchers to label and track distinct populations of cells as they progress through the S phase. nih.govbio-rad-antibodies.comnih.gov However, it is crucial to consider the potential for these analogs to perturb the very processes they are meant to measure. plos.orgnih.govnih.gov

| Cell Type/Organism | Observation | Reference |

| Fission Yeast | CldU affects cell cycle progression, but effects can be mitigated. | plos.orgnih.gov |

| L5178Y Murine Leukemia Cells | 10 μM CldU did not alter cell division kinetics. | medchemexpress.com |

| Mouse Embryonic Fibroblasts (treated with 5CldC) | Dose-dependent decrease in cell growth and survival. | acs.org |

Research Applications and Methodologies Utilizing Uridine, 5 Chloro 2 Deoxy

Advanced Techniques for Studying DNA Replication Dynamics

Uridine (B1682114), 5-chloro-2'-deoxy-, often abbreviated as CldU, is a key component in sophisticated techniques designed to visualize and quantify the complexities of DNA replication.

A powerful method for analyzing DNA synthesis involves the sequential labeling of cells with two different thymidine (B127349) analogs, typically CldU and 5-iodo-2'-deoxyuridine (IdU). nih.govthermofisher.com This dual-pulse labeling strategy allows for the high-resolution visualization of DNA replication at the level of single DNA molecules. nih.govresearchgate.net By administering CldU for a specific duration, followed by IdU, researchers can distinguish between DNA synthesized during the first and second labeling periods. nih.govnih.gov This technique, often referred to as DNA fiber analysis, enables the direct observation of replication fork progression, origin firing, and other dynamic aspects of DNA replication. pubcompare.ainih.gov

The distinct halogenated bases of CldU and IdU allow for their differential detection using specific antibodies, resulting in fluorescent signals of different colors (e.g., green for CldU and red for IdU). researchgate.net This color-coding of newly synthesized DNA provides a visual timeline of replication events. nih.gov For instance, a stretch of DNA labeled with only CldU represents replication that occurred during the first pulse, while a segment with only IdU indicates replication during the second pulse. researchgate.net Co-localized signals (yellow) signify regions that were actively replicating during both pulses. researchgate.net This approach has been successfully applied in various cell types, including human and mouse cells, to study DNA replication dynamics. nih.govjove.com

A typical experimental workflow involves incubating cells with CldU for a defined period, followed by a wash and incubation with IdU. researchgate.net The genomic DNA is then carefully extracted and stretched on a glass slide, a process known as DNA combing. researchgate.netnih.gov The labeled DNA fibers are then subjected to immunofluorescence staining to visualize the incorporated analogs. nih.gov

| Cell Type | First Label (Concentration) | Duration | Second Label (Concentration) | Duration | Reference |

|---|---|---|---|---|---|

| Human HCT116 cells | IdU (25 µM) | 10 min | CldU (200 µM) | 20 min | researchgate.net |

| Human A549 cells | IdU | 40 min | CldU | 40 min | micropublication.org |

| Human DLD-1 cells | CldU (100 µM) | 30 min | IdU (100 µM) | 30 min | researchgate.net |

| Human HeLa and U2OS cells | CldU (50 µM) | 20 min | IdU (100 µM) | Not specified | nih.gov |

The dual-labeling strategy with CldU and IdU is instrumental in the quantitative analysis of replicon activity. By measuring the length of the fluorescent tracks, researchers can calculate the speed of replication forks. nih.gov Furthermore, this technique allows for the determination of inter-origin distances (IODs), which is the spacing between active replication origins. researchgate.netpubcompare.ai The analysis of these parameters provides insights into how cells regulate their DNA replication process under normal and stressed conditions. nih.gov

For example, patterns of CldU and IdU incorporation can reveal ongoing replication, stalled forks, and the initiation of new replication origins. oup.com The distance between the midpoints of two adjacent replication signals on a DNA fiber corresponds to the inter-origin distance. nih.gov These measurements have been crucial in understanding the spatial and temporal organization of replication initiation sites along chromosomes. nih.gov

CldU, as a thymidine analog, is incorporated into DNA specifically during the S-phase of the cell cycle. nih.gov This property makes it a valuable marker for identifying and quantifying cells that are actively synthesizing DNA. nih.govplos.org By combining CldU labeling with other cell cycle markers, it is possible to delineate the different phases of the cell cycle and determine the rate of cell proliferation. nih.govwikipedia.org

Sequential labeling with CldU and another thymidine analog like IdU can be used to track the progression of cells through the S-phase. researchgate.net For instance, cells labeled with CldU and then chased for a period before being labeled with IdU will exhibit distinct labeling patterns depending on their position in the S-phase. researchgate.net This allows for the calculation of the duration of the S-phase (Ts) and the total cell cycle time (Tc). researchgate.netnih.gov Such analyses are fundamental in studies of development, tissue homeostasis, and cancer biology. nih.gov While powerful, it is important to note that thymidine analogs like CldU can potentially alter cell cycle progression, especially at higher concentrations or with prolonged exposure. nih.govplos.org

Investigations into DNA Damage and Repair Pathways

Beyond its application in studying DNA replication, CldU also serves as a tool to investigate the mechanisms of DNA damage and the subsequent cellular repair responses.

CldU is utilized to study the miscoding potential of DNA damage induced by hypochlorous acid, a potent oxidant produced by the immune system. abcam.comselleckchem.comoup.com The incorporation of CldU into DNA can mimic certain types of oxidative damage, allowing researchers to investigate how these lesions are processed by the cellular machinery. sigmaaldrich.comsigmaaldrich.comthomassci.com Studies have shown that the presence of 5-chlorouracil (B11105), the base component of CldU, in DNA can lead to mutations. oup.com

Recent research has demonstrated that the incorporation of CldU into the genome can lead to the formation of uracil (B121893) through the action of the enzyme uracil DNA glycosylase (UNG) during the subsequent S phase. embopress.org If the ensuing base excision repair (BER) process is impeded, this can result in DNA replication fork collapse and chromosome breakage. embopress.org This highlights a critical consideration for studies using CldU, as its incorporation can be a source of DNA breakage in S phase. embopress.org

The presence of CldU-derived lesions in DNA can lead to miscoding during DNA replication, where incorrect nucleotides are incorporated opposite the lesion. nih.govnih.gov By studying these miscoding events, scientists can gain insights into the fidelity of DNA polymerases and the mechanisms by which cells tolerate or repair such damage. nih.gov

The recognition of DNA lesions is the first critical step in their repair. nih.govuni-wuerzburg.de Cellular machinery must identify the damaged site amidst a vast excess of normal DNA. nih.gov While the direct recognition of CldU itself by repair pathways is not the primary focus, its use in creating specific types of DNA lesions helps to probe the broader mechanisms of lesion recognition by pathways such as base excision repair and nucleotide excision repair. mdpi.comnih.gov For instance, the structural distortions caused by the presence of a halogenated base can be recognized by DNA damage-sensing proteins, initiating the repair cascade. nih.govmdpi.com

Studies on DNA Repair Enzyme Specificity and Efficiency

Uridine, 5-chloro-2'-deoxy- (CldU), a halogenated analog of thymidine, serves as a critical tool for investigating the intricacies of DNA repair mechanisms, particularly the specificity and efficiency of enzymes involved in the base excision repair (BER) pathway. embopress.orgmdpi.com When incorporated into DNA, the resulting 5-chlorouracil (ClU) lesion can be recognized and targeted by specific DNA repair enzymes. nih.gov

The efficiency of this repair can be experimentally monitored. For instance, nuclear extracts from cells can be incubated with DNA duplexes containing a U:A pair to measure glycosylase activity. nih.gov The successful removal of uracil and subsequent cleavage by AP endonuclease results in a shorter DNA fragment that can be visualized through gel electrophoresis. nih.gov

Furthermore, studies have shown that ClU, when mispaired with guanine (B1146940) (G), is targeted for removal by human glycosylases. nih.gov The electron-withdrawing property of the 5-chlorine substituent promotes the formation of an ionized ClU-G mispair, enhancing its recognition by the repair machinery. nih.gov This specificity for mispaired halogenated uracils is a key area of investigation, providing insights into how cells distinguish between correct base pairs and damaged or inappropriate ones.

Exploration of Chromatin Structure and Epigenetic Modifications

The application of Uridine, 5-chloro-2'-deoxy- extends into the investigation of higher-order DNA structures and regulatory mechanisms. While direct studies focusing on CldU's role in probing chromatin and epigenetics are specialized, its use in DNA replication and repair studies provides an indirect lens through which to view these processes. The incorporation of CldU can influence DNA-protein interactions, which are fundamental to chromatin architecture and epigenetic regulation. aacrjournals.org For example, the substitution of thymine (B56734) with a halogenated analog like uracil can alter the local DNA structure and affect the binding affinity of proteins, such as transcription factors. aacrjournals.org

The process of DNA repair itself is intricately linked with chromatin dynamics. When a DNA glycosylase excises a lesion like ClU from DNA within a nucleosome, the enzyme's access to the lesion and its efficiency can be influenced by the rotational orientation of the DNA on the histone octamer. nih.gov Studies using model nucleosome substrates have shown that uracil DNA glycosylase (UDG) can efficiently remove uracil from locations where the DNA backbone faces away from the histone surface. nih.gov However, its activity is significantly reduced when the lesion is oriented toward the histone core, suggesting that the repair may require spontaneous unwrapping of the DNA from the nucleosome. nih.gov This demonstrates how the use of substrates containing CldU can help elucidate the interplay between DNA repair systems and the structural constraints imposed by chromatin.

Diverse Biological Systems as Research Models for CldU Studies

The utility of CldU as a research tool is demonstrated by its application across a wide array of biological models, from cultured mammalian cells to lower eukaryotes and preclinical animal models. This versatility allows for the investigation of conserved cellular processes.

Mammalian cell lines are foundational to in vitro studies involving CldU, primarily for analyzing DNA replication and repair. The DNA fiber assay, which often uses sequential labeling with CldU and another thymidine analog, Iododeoxyuridine (IdU), is a powerful technique to visualize individual replication forks. nih.govnih.govmicropublication.org This method allows for the detailed measurement of replication fork speed, origin firing, and responses to DNA damage or replication stress. nih.govnih.govresearchgate.net

Different cell lines are chosen based on their specific genetic backgrounds or characteristics relevant to the research question.

K-562 (Human Myelogenous Leukemia): These cells have been used to demonstrate that CldU can be substantially incorporated into cellular DNA without causing significant toxicity, making them a suitable model for studying the metabolic processing and mutagenic potential of CldU. nih.gov

V79 (Chinese Hamster Lung Fibroblasts): V79 cells are a classic model in toxicology and radiobiology, frequently used for studying DNA damage and repair due to their rapid growth and genetic stability. cytion.comaccegen.comcellosaurus.org However, it is noteworthy that these cells have a mutated, nonfunctional p53 protein, a critical factor in DNA damage response, which should be considered when interpreting results. nih.gov

HEK293T (Human Embryonic Kidney): These cells are commonly used in molecular biology and have been employed in molecular combing assays with CldU labeling to study DNA replication dynamics.

L5178Y (Mouse Lymphoma): Strains of this cell line with differing radiosensitivities have been used to investigate the mechanisms of DNA damage repair after exposure to ionizing radiation. nih.govnih.govcapes.gov.br

H1299 (Human Non-small Cell Lung Carcinoma): This cell line is frequently used in DNA replication studies. For instance, CldU/IdU double labeling has been used to show that depletion of the DDX59 protein impairs replication fork progression. nih.gov Other studies in H1299 cells have used this technique to investigate how oncoproteins like MDM2 and Bcl2 inhibit the firing of DNA replication origins and suppress fork progression. researchgate.netoup.com

U2OS (Human Osteosarcoma): These cells, which have wild-type p53, are used extensively in DNA damage response (DDR) research. nih.govnih.gov DNA fiber assays using CldU in U2OS cells have been employed to study replication stress and the kinetics of repairing single-strand DNA gaps. researchgate.netbiorxiv.org

Table 1: Applications of CldU in Mammalian Cell Culture Models

| Cell Line | Model System | Research Focus with CldU | Key Findings |

|---|---|---|---|

| K-562 | Human Myelogenous Leukemia | Incorporation & Mutagenic Potential | CldU is incorporated into DNA without significant toxicity; used to study mispairing with Guanine. nih.gov |

| V79 | Chinese Hamster Lung Fibroblast | DNA Damage & Repair | Widely used in genotoxicity and radiation studies; known to have a mutated p53 gene. cytion.comnih.gov |

| HEK293T | Human Embryonic Kidney | DNA Replication Dynamics | Utilized for molecular combing assays to analyze DNA replication. |

| L5178Y | Mouse Lymphoma | DNA Repair & Radiosensitivity | Compared strains to correlate DNA double-strand break repair capacity with radiosensitivity. nih.govnih.gov |

| H1299 | Human Lung Carcinoma | Replication Fork Dynamics | Used in DNA fiber assays to study the impact of proteins (DDX59, MDM2, Bcl2) on replication origin firing and fork progression. nih.govresearchgate.netoup.com |

| U2OS | Human Osteosarcoma | DNA Damage Response (DDR) | Employed to investigate replication stress, DNA damage signaling, and repair kinetics. nih.govresearchgate.netbiorxiv.org |

Lower eukaryotes serve as powerful model systems due to their genetic tractability and the conservation of fundamental cellular processes like DNA replication and repair.

Schizosaccharomyces pombe (Fission Yeast): Fission yeast is an excellent model for cell cycle and DNA replication studies. plos.orgnih.gov The use of thymidine analogs like CldU in S. pombe requires careful optimization, as high concentrations can perturb the cell cycle. plos.org Researchers have refined protocols for single and double labeling with CldU and IdU to allow for immunofluorescent detection in whole cells with minimal disturbance, enabling detailed analysis of S-phase progression and DNA combing experiments. plos.org

Trypanosoma brucei (Protozoan Parasite): This parasite, the causative agent of African sleeping sickness, possesses unique mechanisms of DNA replication and antigenic variation. elifesciences.org CldU, in conjunction with IdU, is used in techniques like DNA combing to map and analyze DNA replication origins and dynamics throughout the parasite's genome. nih.gov These studies are crucial for understanding the pathogen's basic biology, which could reveal novel therapeutic targets. plos.org

The use of CldU in preclinical in vivo models, such as mice, allows researchers to study DNA replication and repair within the complex context of a whole organism and specific tissues. nih.gov By administering CldU and IdU sequentially, scientists can label cells that are actively synthesizing DNA. nih.gov This "birthdating" technique is invaluable for tracking cell proliferation, migration, and fate in various tissues during development, homeostasis, and disease. nih.govcaymanchem.com For example, this method has been applied to identify focal areas of increased replication in oncogenic transformation and to track the turnover of cells in tissues with very slow replication rates. nih.gov These in vivo studies provide mechanistic insights that are not possible to obtain from cell culture alone. researchgate.net

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| Uridine, 5-chloro-2'-deoxy- | CldU |

| 5-chloro-2'-deoxyuridine (B16210) | CldU |

| 5-chlorouracil | ClU |

| Uridine, 5-iodo-2'-deoxy- | IdU |

| Iododeoxyuridine | IdU |

| 5-bromo-2'-deoxyuridine (B1667946) | BrdU |

| 5-ethynyl-2'-deoxyuridine (B1671113) | EdU |

| 5-fluorouracil (B62378) | FU |

| 5-iodouracil | IU |

| 5-bromouracil | BrU |

| Thymidine | T |

| Uracil | U |

| Guanine | G |

Molecular Mechanisms of Resistance to Uridine, 5 Chloro 2 Deoxy in Research Settings

Cellular Adaptation and Bypass Pathways in Response to Uridine (B1682114), 5-chloro-2'-deoxy- Exposure

Upon exposure to CldU, cells can adapt to mitigate its cytotoxic effects. One key mechanism of adaptation involves the activation of DNA damage tolerance (DDT) pathways, which allow the replication machinery to bypass lesions that would otherwise stall DNA replication forks. Stalled forks can lead to double-strand breaks and cell death, so these bypass mechanisms are crucial for survival. psu.edusemanticscholar.orgnih.gov The two primary DDT pathways are translesion synthesis (TLS) and template switching.

Translesion Synthesis (TLS): This pathway employs specialized, low-fidelity DNA polymerases to synthesize DNA directly across the damaged template. psu.eduuconn.edu When a high-fidelity replicative polymerase is blocked by a CldU-induced lesion, the replication machinery can switch to a TLS polymerase, such as those from the Y-family (e.g., REV1, POLH, POLK, POLI). nih.gov These polymerases have a more open active site, allowing them to accommodate distorted DNA templates. While this process allows replication to be completed, it is inherently error-prone and can be a source of mutations. nih.govbrandeis.edu Studies on the related compound 5-fluorouracil (B62378) (5-FU) have shown that TLS polymerases like DNA polymerase η (polη) are upregulated upon drug administration and are involved in both the incorporation and bypass of the analog, contributing to resistance. nih.gov

Template Switching: This is an error-free mechanism of DNA damage bypass. brandeis.edu In this pathway, the stalled nascent DNA strand uses the newly synthesized sister chromatid as a temporary template to bypass the lesion. nih.govnih.gov This process avoids the mutagenic potential of TLS by relying on an undamaged DNA template for synthesis. After bypassing the lesion, the replication fork can be re-established, allowing DNA synthesis to continue. nih.govnih.govelifesciences.org

The selection between these bypass pathways is a highly regulated process, often orchestrated by post-translational modifications of the Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication.

| Feature | Translesion Synthesis (TLS) | Template Switching |

| Mechanism | Specialized low-fidelity polymerases synthesize DNA directly across the lesion. nih.gov | The newly synthesized sister strand is used as a temporary template to bypass the damage. nih.gov |

| Key Proteins | Y-family DNA polymerases (REV1, POLH, POLK, POLI), DNA Polymerase Zeta (POLZ). nih.gov | Homologous recombination proteins (e.g., Rad51), DNA helicases (e.g., Fbh1, Rqh1, Srs2). elifesciences.orgmskcc.org |

| Fidelity | Error-prone, can introduce mutations. brandeis.edu | Generally error-free. brandeis.edu |

| Outcome | Replication continues, but with a risk of mutagenesis. | Replication continues with genomic integrity maintained. |

Role of DNA Repair Systems in Mitigating CldU-Induced DNA Lesions

While bypass pathways allow cells to tolerate damage, DNA repair systems are essential for removing the lesions to maintain genomic integrity. Several major DNA repair pathways are involved in mitigating the effects of CldU.

Base Excision Repair (BER): This is a critical pathway in the cellular response to CldU. wikipedia.orgnih.gov One of the primary cytotoxic effects of CldU stems from its ability to inhibit thymidylate synthase. nih.gov This inhibition leads to a depletion of the thymidine (B127349) nucleotide pool and an increase in the misincorporation of uracil (B121893) into DNA. The BER pathway, initiated by the enzyme Uracil DNA Glycosylase (UNG), recognizes and excises these uracil bases. nih.govembopress.org This creates an abasic (AP) site, which is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct sequence. youtube.comsketchy.com While the incorporated 5-chlorouracil (B11105) base itself is not efficiently removed by DNA glycosylases, the cytotoxicity is driven by the BER-mediated processing of misincorporated uracil. nih.gov Unrepaired BER intermediates, specifically single-strand breaks, can cause replication fork collapse if present in the template DNA strand during the subsequent cell cycle. embopress.org

Homologous Recombination (HR): This high-fidelity repair pathway is crucial for repairing DNA double-strand breaks (DSBs), which are among the most severe forms of DNA damage. mskcc.orgnih.gov DSBs can arise from the collapse of replication forks stalled at CldU-induced lesions or at single-strand breaks generated during BER. mskcc.orgembopress.orgnih.gov HR uses an undamaged homologous DNA sequence, typically the sister chromatid, as a template to accurately repair the break, which is particularly active during the S and G2 phases of the cell cycle. nih.govnih.gov The importance of this pathway is highlighted in studies with analogous thymidine analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), where cells deficient in HR are significantly more sensitive to the compound's toxic effects. mdpi.com

Other Pathways:

Mismatch Repair (MMR): This system corrects mispaired bases that can arise during DNA replication. cellsignal.com If a polymerase incorrectly pairs a base opposite an incorporated CldU molecule, the MMR machinery can recognize and excise the mismatch.

Nucleotide Excision Repair (NER): While NER typically removes bulky, helix-distorting lesions, there can be some overlap with BER for certain types of oxidative damage. mdpi.com However, research indicates that unlike EdU, CldU is not a significant substrate for the NER pathway. nih.gov

| DNA Repair Pathway | CldU-Related Lesion Addressed | Key Proteins Involved |

| Base Excision Repair (BER) | Misincorporated uracil (due to thymidylate synthase inhibition); single-strand breaks. nih.govembopress.org | Uracil DNA Glycosylase (UNG), AP Endonuclease (APE1), DNA Polymerase β, XRCC1, DNA Ligase III. embopress.orgjournalmeddbu.com |

| Homologous Recombination (HR) | DNA double-strand breaks from collapsed replication forks. mskcc.orgnih.gov | RAD51, BRCA1, BRCA2, PALB2, ATM. mskcc.orgmdpi.com |

| Mismatch Repair (MMR) | Mismatched base pairs involving CldU. | MSH2, MSH6, MLH1, PMS2. cellsignal.com |

| Nucleotide Excision Repair (NER) | Not a primary repair pathway for CldU. nih.gov | XPC, XPA, XPF, XPG. mdpi.com |

Interplay with Other DNA-Targeting Agents and Modulators of DNA Metabolism

The biological effects of CldU can be significantly altered by the presence of other agents that either target DNA directly or modulate the metabolic pathways responsible for DNA synthesis and repair.

Interaction with Other Thymidine Analogs: CldU is often used in conjunction with other halogenated nucleosides like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-iodo-2'-deoxyuridine (IdU). thomassci.comcaymanchem.com In research, sequential administration of these analogs is a common technique to label and track distinct populations of replicating cells over time. biorxiv.orgnih.gov Because they are all thymidine analogs, they compete for the same metabolic activation (phosphorylation) and incorporation pathways into DNA. thomassci.com

Interaction with DNA-Damaging Agents: The incorporation of CldU can sensitize cells to other DNA-damaging drugs, such as alkylating agents or topoisomerase inhibitors. nih.gov This sensitization can occur because the presence of CldU in the DNA template may create a substrate that is more easily damaged or because the cell's repair machinery is already taxed with handling CldU-related lesions, making it less able to cope with additional damage.

Interaction with DNA Repair Inhibitors: A key therapeutic strategy involves combining agents that cause DNA damage with those that inhibit its repair. Poly(ADP-ribose) polymerase (PARP) inhibitors are a prime example. PARP is a critical enzyme in the BER pathway, particularly in repairing single-strand breaks. embopress.org Inhibiting PARP in cells treated with CldU can lead to the accumulation of unrepaired BER intermediates, causing replication fork collapse and cell death. embopress.org This synthetic lethality approach is particularly effective in cells with pre-existing deficiencies in other repair pathways, such as HR. embopress.orgnih.gov Studies with the related compound 5-fluorodeoxyuridine (FdUrd) have shown that PARP inhibitors robustly sensitize cancer cells to its effects, underscoring the critical role of BER in managing damage from these analogs. scienceopen.com

Interaction with Modulators of DNA Metabolism: Since a major effect of CldU is the inhibition of thymidylate synthase, its activity can be influenced by drugs that alter the cellular pools of deoxynucleotide triphosphates (dNTPs). nih.gov For example, agents that inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, could potentially synergize with CldU by further disrupting the balance of dNTPs required for DNA synthesis. Conversely, supplementing cells with thymidine can rescue some of the toxic effects of agents that cause deoxyuridine contamination in DNA. biorxiv.org Furthermore, nutrients involved in one-carbon metabolism, such as folate and B vitamins, are essential for the de novo synthesis of thymidylate and can therefore modulate the cellular response to thymidylate synthase inhibitors. nih.gov

| Interacting Agent Class | Mechanism of Interaction | Potential Outcome |

| Other Thymidine Analogs (e.g., IdU, BrdU) | Competition for metabolic activation and incorporation into DNA. thomassci.com | Used for sequential labeling of replicating DNA in research. nih.gov |

| DNA-Damaging Agents (e.g., Alkylating agents) | Increased burden of DNA lesions, overwhelming repair capacity. nih.gov | Synergistic cytotoxicity. |

| DNA Repair Inhibitors (e.g., PARP inhibitors) | Blockade of Base Excision Repair, leading to accumulation of toxic intermediates. embopress.orgscienceopen.com | Synthetic lethality, enhanced cytotoxicity. |

| Modulators of DNA Metabolism | Alteration of cellular dNTP pools, affecting DNA synthesis and repair. nih.govdrugbank.com | Synergistic or antagonistic effects depending on the specific modulator. |

Emerging Research Directions and Future Applications of Uridine, 5 Chloro 2 Deoxy

Development of Advanced Imaging and Detection Methodologies

The visualization of CldU incorporation has traditionally relied on immunocytochemistry and immunohistochemistry. nih.govHowever, recent advancements are refining these techniques for greater resolution and multiplexing capabilities. One of the most powerful applications of CldU is in dual-labeling experiments with another thymidine (B127349) analog, Iododeoxyuridine (IdU). nih.govThis allows for the sequential labeling of DNA replication, enabling researchers to track the progression of DNA replication forks and assess the timing of cell cycle events. nih.gov DNA fiber analysis is a key technique that utilizes this dual-labeling strategy. micropublication.orgBy sequentially pulsing cells with CldU and then IdU, individual DNA fibers can be stretched and visualized, allowing for the measurement of replication fork speed, origin firing, and the analysis of replication stress. micropublication.orgThe detection of these analogs is achieved through the use of specific antibodies that can distinguish between the two, despite their structural similarities. micropublication.orgresearchgate.net The table below summarizes some of the antibodies used for the detection of CldU and IdU in these advanced imaging techniques. micropublication.orgresearchgate.net

| Antibody | Target | Clone | Application |

|---|---|---|---|

| Rat anti-BrdU | CldU | BU1/75 (ICR1) | DNA Fiber Assays, Immunofluorescence |

| Mouse anti-BrdU | IdU | B44 | DNA Fiber Assays, Immunofluorescence |

| Mouse anti-BrdU | CldU | NBP2-44055 | DNA Fiber Assays |

This table is generated based on data from multiple sources. micropublication.orgresearchgate.net

Advanced fluorescent microscopy techniques, coupled with optimized immunostaining protocols, have enabled the detection of very low doses of CldU, making it possible to study cell turnover in tissues with very slow proliferation rates over long periods. nih.govnih.govThese methods have been successfully applied to a variety of tissues, including the pancreas, skin, gut, liver, and brain. nih.gov

Integration of CldU into High-Throughput Genomic and Proteomic Studies

The ability to label specific cell populations with CldU opens the door for their integration into high-throughput genomic and proteomic workflows. For instance, cells that have incorporated CldU can be isolated using fluorescence-activated cell sorting (FACS), providing a pure population of cells that were actively dividing at a specific time point. These isolated populations can then be subjected to a variety of high-throughput analyses.

In genomics, this could involve single-cell whole-genome sequencing to identify somatic mutations or copy number variations that arise during replication. biorxiv.orgHigh-throughput methods for pooled screening of cancer cell lines, such as PRISM, which uses DNA barcoding, could be adapted to assess the effects of various drugs specifically on the replicating fraction of a cell population pre-labeled with CldU. nih.gov In the realm of proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. mdpi.comBy combining CldU labeling with SILAC, researchers could compare the proteomes of replicating versus non-replicating cells, or to investigate how the proteome of replicating cells changes in response to drug treatment or other stimuli. mdpi.comThis approach would allow for the identification of proteins that are specifically involved in DNA replication, cell cycle control, and the response to replication stress. mdpi.comnih.gov

| High-Throughput Technique | Potential Integration with CldU | Research Application |

|---|---|---|

| Fluorescence-Activated Cell Sorting (FACS) | Isolation of CldU-positive cells. | Generation of pure populations of replicating cells for downstream analysis. |

| Single-Cell Genomics | Sequencing of individual CldU-labeled cells. | Identification of genomic alterations in actively dividing cells. |

| PRISM (pooled screening) | Pre-labeling of cell pools with CldU. | High-throughput drug screening specifically targeting replicating cells. |

Elucidation of Novel Biological Roles Beyond DNA Replication and Repair

While the primary utility of CldU is as a marker for DNA synthesis, its identity as a halogenated nucleoside means it has other biological activities. caymanchem.comsigmaaldrich.comLike other thymidine analogs such as Bromodeoxyuridine (BrdU), CldU can be mutagenic and clastogenic. sigmaaldrich.commdpi.comThe incorporation of these analogs can alter DNA structure and processing, leading to mutations and chromosomal damage. caymanchem.commdpi.comThis property is being explored in the context of cancer therapy, where the sensitization of tumor cells to radiation is a potential application.

Furthermore, CldU is used to study the miscoding potential of DNA damage. sigmaaldrich.commedchemexpress.comabcam.comFor example, it can be used in studies investigating the effects of hypochlorous acid, a chemical produced by immune cells during inflammation, on DNA precursors and its potential to cause mutations. sigmaaldrich.commedchemexpress.comabcam.comResearch on the related compound 5-chloro-2'-deoxycytidine has shown that it can induce a specific pattern of mutations in cells, which resembles mutational signatures found in human cancers associated with inflammatory processes. acs.orgThis suggests that chlorinated nucleosides may play a role in inflammation-related carcinogenesis. acs.org The biological effects of CldU are multifaceted and extend beyond its role as a simple DNA label.

Mutagenesis and Clastogenesis: Incorporation of CldU can induce mutations and chromosomal aberrations. sigmaaldrich.com* Stalled Replication Forks: The presence of CldU in DNA can lead to the stalling of replication forks, a source of genomic instability.

DNA Damage Response: The cellular machinery for DNA repair recognizes and processes DNA containing CldU, and studying these responses can provide insights into the mechanisms of genome maintenance. khanacademy.orgmit.edunih.govkhanacademy.org

Application in Systems Biology and Multi-Omics Research Approaches

Systems biology aims to understand the complex interactions within biological systems as a whole. nih.govMulti-omics approaches, which involve the integrated analysis of data from different "omes" such as the genome, transcriptome, proteome, and metabolome, are central to this field. nih.govmdpi.comCldU can be a valuable tool in these approaches by allowing researchers to add a temporal and dynamic dimension to their studies.

By using CldU to label cells at different stages of a biological process (e.g., during differentiation, in response to a stimulus, or at different phases of the cell cycle), these specific cell populations can be isolated and subjected to multi-omics analysis. doherty.edu.auki.seThis would allow for a more detailed and dynamic understanding of how different molecular layers are coordinated during cellular processes.

For example, in a study of cancer cell response to a targeted therapy, CldU could be used to label the subpopulation of cells that continue to replicate in the presence of the drug. A multi-omics analysis of these resistant cells could reveal the genomic, transcriptomic, and proteomic changes that underlie the resistance mechanism. frontiersin.orgThis integrated approach can help to identify novel drug targets and biomarkers for treatment response. mdpi.com The integration of CldU labeling with multi-omics technologies has the potential to provide unprecedented insights into the dynamic nature of biological systems in both health and disease. nih.govfrontiersin.org

Q & A

Q. How is 5-chloro-2'-deoxyuridine (CldU) incorporated into DNA, and what experimental protocols ensure efficient labeling?

CldU acts as a thymidine analog, competing with endogenous thymidine during DNA replication. To optimize incorporation:

- Use cell cultures synchronized in S-phase to maximize uptake.

- Dissolve CldU in sterile water (final concentration ~10–50 μM) and add directly to growth media .

- Post-incubation, fix cells and detect incorporation via anti-BrdU antibodies (cross-reactive with CldU) or click chemistry with azide-modified probes .

- Validate labeling efficiency using flow cytometry or fluorescence microscopy.

Q. What are the critical storage and handling considerations for CldU to maintain stability?

- Store lyophilized CldU at –20°C in airtight, light-protected containers.

- Prepare working solutions fresh or aliquot and freeze at –20°C for ≤1 month. Avoid repeated freeze-thaw cycles.

- For in vivo studies, ensure solutions are sterile-filtered (0.22 μm) to prevent microbial contamination .

Q. How does CldU compare to other halogenated deoxyuridines (e.g., BrdU, IdU) in DNA damage studies?

- CldU’s chlorine substituent increases DNA helix distortion compared to bromine (BrdU) or iodine (IdU), making it more prone to mismatches during replication.

- Assess mismatch frequency using polymerase fidelity assays (e.g., primer extension with Taq polymerase) or sequencing of replicated DNA regions .

Advanced Research Questions

Q. How can CldU-modified oligonucleotides be used to study reversible vs. irreversible DNA interstrand crosslinks (ICLs)?

- Synthesize CldU-modified oligonucleotides (e.g., ODN5) and anneal with complementary strands containing thymidine overhangs (e.g., ODN6) .

- Irradiate duplexes with UV (355 nm, 80 mW) at 15°C for 4–5 minutes to form reversible thietane intermediates (photoproduct 7).

- Heat samples (60°C, 1 hour) to convert intermediates into irreversible fluorescent adducts (photoproduct 8).

- Monitor crosslink formation and stability via HPLC, MALDI-TOF MS, and fluorescence spectroscopy .

Q. What methodological challenges arise when analyzing CldU-induced crosslinks, and how can they be resolved?

- Challenge 1: Thermal instability of intermediates. Solution: Perform HPLC analyses immediately post-irradiation or stabilize samples at –80°C. Use rapid chromatography gradients to separate labile species .

- Challenge 2: Ambiguity in crosslink structure. Solution: Employ enzymatic digestion (e.g., snake venom phosphodiesterase) followed by MS/MS to identify adducts. Compare UV/fluorescence profiles to known standards .

Q. How do sequence context and secondary structures influence CldU’s photochemical reactivity in DNA?

- Design oligonucleotides with CldU positioned in varying motifs (e.g., palindromic vs. random sequences).

- Measure crosslinking efficiency via PAGE or capillary electrophoresis under denaturing vs. native conditions.

- Use molecular dynamics (MD) simulations to predict steric and electronic effects of adjacent bases on CldU’s photoreactivity .

Q. What strategies reconcile contradictory data on CldU’s mutagenic potential in different model systems?

- Hypothesis: Discrepancies may arise from differences in DNA repair capacity (e.g., E. coli vs. mammalian cells).

- Method: Compare mutation rates in repair-deficient (e.g., E. coli UVrA–) vs. proficient strains using lacZ reporter assays.

- Normalize results to CldU incorporation levels quantified via LC-MS .

Methodological Tables

Table 1. Key parameters for CldU-mediated DNA crosslinking studies.

| Parameter | Optimal Condition | Analytical Tool | Reference |

|---|---|---|---|

| UV wavelength | 355 nm | HPLC with UV detector | |

| Irradiation time | 4.5–120 minutes | MALDI-TOF MS | |

| Annealing temperature | 15°C (to preserve duplex) | Thermal cycler | |

| Crosslink detection | Fluorescence (λex/λem = 340/450 nm) | Spectrofluorometer |

Table 2. Comparison of halogenated deoxyuridines in DNA studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.